2-(2-(2,3-Dichlorophenoxy)ethyl)-1,3-dioxolane

Description

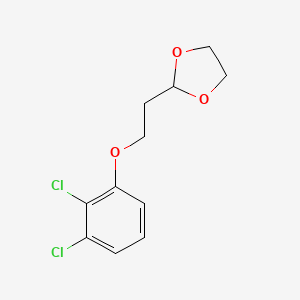

2-(2-(2,3-Dichlorophenoxy)ethyl)-1,3-dioxolane is a halogenated cyclic ether featuring a 1,3-dioxolane core substituted with an ethyl group linked to a 2,3-dichlorophenoxy moiety. The 1,3-dioxolane ring imparts moderate polarity and ring strain, influencing reactivity, while the dichlorophenoxy group introduces steric bulk and electron-withdrawing effects. However, empirical data on its physical properties (e.g., melting point, solubility) and biological activity remain sparse in the literature reviewed.

Properties

IUPAC Name |

2-[2-(2,3-dichlorophenoxy)ethyl]-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O3/c12-8-2-1-3-9(11(8)13)14-5-4-10-15-6-7-16-10/h1-3,10H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHDPEAHUTZUOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCOC2=C(C(=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(2,3-Dichlorophenoxy)ethyl)-1,3-dioxolane typically involves the reaction of 2,3-dichlorophenol with ethylene oxide under acidic conditions. The reaction proceeds through the formation of an intermediate ethoxy group, which is then cyclized to form the dioxolane ring.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(2-(2,3-Dichlorophenoxy)ethyl)-1,3-dioxolane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted dioxolanes or other derivatives.

Scientific Research Applications

Organic Synthesis

2-(2-(2,3-Dichlorophenoxy)ethyl)-1,3-dioxolane serves as a valuable reagent in organic synthesis. It acts as a building block for more complex molecules and can undergo various chemical transformations:

- Oxidation : The compound can be oxidized using agents such as potassium permanganate or chromium trioxide to yield carboxylic acids or ketones.

- Reduction : It can be reduced with lithium aluminum hydride to form alcohols.

- Substitution Reactions : The chlorine atoms in the compound can be replaced by nucleophiles through nucleophilic substitution reactions.

Research has indicated significant biological activities associated with this compound:

- Antibacterial Activity : Studies show that derivatives of 1,3-dioxolane exhibit antibacterial properties against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. Minimum inhibitory concentration (MIC) values for related compounds range from 625 to 1250 µg/mL .

- Antifungal Activity : The compound has also been evaluated for antifungal properties against various fungal strains. Related dioxolane derivatives demonstrated effectiveness against Candida albicans and other pathogens .

Medicinal Chemistry

The compound is being explored for potential therapeutic applications:

- Anticancer Properties : There is ongoing research into the anticancer effects of dioxolane derivatives, focusing on their mechanisms of action at the cellular level.

- Covalent Modifiers of Hemoglobin : A related compound has been studied as a covalent modifier of hemoglobin, showing promise as an antisickling agent by increasing the oxygen affinity of hemoglobin .

Agrochemical Applications

The compound is utilized in the synthesis of agrochemicals. Its derivatives have shown potential as fungicides and herbicides, demonstrating effective control over agricultural pests without significant phytotoxicity .

Table 1: Antibacterial Activity of Dioxolane Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound 1 | Staphylococcus aureus | 625-1250 |

| Compound 2 | Enterococcus faecalis | 625 |

| Compound 3 | Pseudomonas aeruginosa | 625 |

| Compound 4 | Candida albicans | Significant activity |

Table 2: Comparison of Biological Activities

| Activity Type | Compounds Tested | Results |

|---|---|---|

| Antibacterial | Dioxolane derivatives | Effective against Gram-positive bacteria |

| Antifungal | Dioxolane derivatives | Effective against various fungi |

| Anticancer | Dioxolane derivatives | Potential anticancer activity |

Case Study 1: Enantiomeric Variants

A comparative study was conducted on enantiomerically pure and racemic forms of dioxolane derivatives. Results indicated that enantiomers exhibited different antibacterial and antifungal activities, highlighting the importance of stereochemistry in biological efficacy .

Case Study 2: Optimization for Enhanced Activity

Research focused on modifying the dichlorophenyl ring to enhance enzymatic selectivity and potency against specific bacterial targets. Some modified compounds demonstrated improved activity against Trypanosoma brucei, suggesting potential applications in treating parasitic infections .

Mechanism of Action

The mechanism by which 2-(2-(2,3-Dichlorophenoxy)ethyl)-1,3-dioxolane exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituents on the dioxolane ring or phenoxy group. Key differences in electronic effects, steric hindrance, and applications are highlighted.

Table 1: Structural and Functional Comparison of 1,3-Dioxolane Derivatives

Electronic and Steric Effects

- Halogen Substituents: The 2,3-dichlorophenoxy group in the target compound provides stronger electron-withdrawing effects compared to 2,6-difluoro () or 5-bromo-2-fluoro () analogs. 4,5-Dimethyl substitution () increases steric hindrance, reducing ring strain but limiting accessibility in enzyme-binding pockets compared to unsubstituted dioxolanes .

Biological Activity

The compound 2-(2-(2,3-Dichlorophenoxy)ethyl)-1,3-dioxolane is a synthetic derivative belonging to the class of dioxolanes, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anti-inflammatory and antimicrobial agent, supported by molecular docking studies and biological screening.

1. Overview of 1,3-Dioxolanes

1,3-Dioxolanes are cyclic compounds that serve as important intermediates in organic synthesis and have been utilized in various pharmaceutical applications. Their structure allows for modifications that can enhance biological activity against a range of pathogens.

2. Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

3.1 Anti-inflammatory Activity

Recent studies have highlighted the potential of dioxolane derivatives as anti-inflammatory agents. For instance, molecular docking studies using AutoDock Vina indicated that this compound interacts effectively with the active site of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. The binding energy calculated was approximately , suggesting a strong affinity for COX-2 compared to traditional compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) .

| Compound | Binding Energy (kcal/mol) | Interaction Type |

|---|---|---|

| This compound | -6.7 | Hydrogen bonds with Arg120 and Tyr155 |

| 2,4-D | -5.0 | Hydrogen bonds with Arg120 |

3.2 Antimicrobial Activity

The antimicrobial properties of dioxolanes have also been investigated. A series of studies have shown that various dioxolanes exhibit significant antibacterial and antifungal activities:

- Antibacterial Activity : Compounds similar to this compound have demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 625 to 1250 µg/mL .

- Antifungal Activity : The compound has shown promising antifungal activity against Candida albicans and filamentous fungi like Aspergillus fumigatus. In comparative studies, certain derivatives exhibited antifungal effects comparable to established antifungal agents like ketoconazole .

4.1 Molecular Docking Study

A detailed molecular docking study was conducted to assess the interaction between this compound and COX-2. The study revealed multiple hydrogen bonds contributing to the stability of the enzyme-inhibitor complex:

- Hydrogen Bonds : The compound formed two significant hydrogen bonds with Arg120 (lengths: 3.0 Å and 3.2 Å) and one with Tyr155 (length: 3.2 Å), facilitating effective inhibition of COX-2 activity .

4.2 Antimicrobial Screening

In a comparative antimicrobial screening involving various dioxolanes:

- Compounds were tested against S. aureus, S. epidermidis, E. faecalis, and Pseudomonas aeruginosa. Results indicated that most dioxolane derivatives exhibited notable antibacterial properties.

- The antifungal activity was particularly pronounced against C. albicans, where all tested compounds except one showed significant inhibition .

5. Conclusion

The compound This compound exhibits promising biological activities primarily as an anti-inflammatory and antimicrobial agent. Its effective interaction with COX-2 highlights its potential in therapeutic applications aimed at treating inflammatory conditions. Further research into its pharmacological properties could pave the way for new therapeutic agents derived from dioxolane structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.